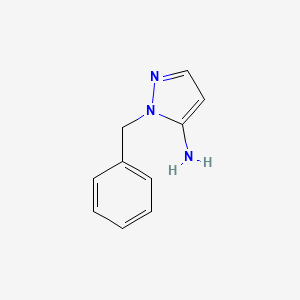

1-Benzyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYNUBRSBSSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188764 | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-51-6 | |

| Record name | 1-(Phenylmethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1-benzylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5SY6Q8TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes a key biological pathway where derivatives of this compound have shown activity.

Core Physicochemical Properties

This compound is a white to off-white solid compound.[1][2] Its fundamental physicochemical characteristics are summarized in the tables below, providing a consolidated view of its key properties.

Table 1: Identification and Structural Properties

| Property | Value | Source |

| CAS Number | 3528-51-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1][2] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Source |

| Melting Point | 79-81 °C | [1][2] |

| Boiling Point | 369.4 °C at 760 mmHg; 176-178 °C at 0.5 Torr | [1][2] |

| Density | 1.16 g/cm³ (Predicted) | [1][2] |

| Flash Point | 177.2 °C | [1] |

| Refractive Index | 1.622 | [1] |

Table 3: Pharmacokinetic-related Properties

| Property | Value | Source |

| pKa | 3.92 ± 0.10 (Predicted) | [2] |

| LogP | 1.17 | [1] |

| Polar Surface Area (PSA) | 43.84 Ų | [1] |

Experimental Protocols

The synthesis and characterization of pyrazole derivatives, including this compound, typically involve multi-step chemical reactions. Below are generalized experimental protocols representative of the synthesis of such compounds.

a) Synthesis of the Pyrazole Core

A common method for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Procedure:

-

The hydrazine derivative (e.g., benzylhydrazine) is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of acid (e.g., glacial acetic acid) may be added.

-

The 1,3-dicarbonyl compound is added to the stirred solution.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography.

-

b) Characterization of this compound

The identity and purity of the synthesized compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For example, in related pyrazole structures, characteristic shifts for the pyrazole ring protons and the benzyl group protons and carbons would be expected.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

Biological Context and Signaling Pathway Visualization

Derivatives of 1-benzyl-1H-pyrazole have been investigated for their potential as therapeutic agents. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as potential anticancer agents that can modulate autophagy and the mTORC1 signaling pathway.[3] Another study highlighted 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis.[4]

The mTORC1 pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is often implicated in diseases such as cancer. The diagram below illustrates a simplified overview of the mTORC1 signaling pathway, a potential target for compounds structurally related to this compound.

Caption: A simplified diagram of the mTORC1 signaling pathway.

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in research and development. The provided data and protocols serve as a valuable resource for scientists working with this and related chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. 3528-51-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectral Analysis of 1-Benzyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1-Benzyl-1H-pyrazol-5-amine, a key heterocyclic amine with applications in medicinal chemistry and materials science. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for these analytical techniques. The information presented is intended to support research and development activities by providing a comprehensive spectral profile of this compound.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₁N₃. It features a pyrazole ring substituted with a benzyl group at the N1 position and an amine group at the C5 position.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| CAS Number | 3528-51-6 |

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield a complete set of experimentally-derived high-resolution NMR, IR, and MS spectra for this compound in a single, unified source. The following tables present a compilation of predicted data and data from closely related analogs to provide a representative spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | Multiplet | 5H | Phenyl-H |

| ~7.25 | Doublet | 1H | Pyrazole C4-H |

| ~5.70 | Doublet | 1H | Pyrazole C3-H |

| ~5.20 | Singlet | 2H | Benzyl CH₂ |

| ~4.00 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Pyrazole C5-NH₂ |

| ~140 | Pyrazole C3 |

| ~137 | Phenyl C1 (quaternary) |

| ~129 | Phenyl C3/C5 |

| ~128 | Phenyl C4 |

| ~127 | Phenyl C2/C6 |

| ~95 | Pyrazole C4 |

| ~53 | Benzyl CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1650-1580 | Medium | N-H bend (scissoring) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic and pyrazole) |

| 1335-1250 | Medium | C-N stretch (aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 174.1026 | [M+H]⁺ |

| 173.0953 | [M]⁺ |

| 91.0548 | [C₇H₇]⁺ (benzyl fragment) |

| 82.0456 | [C₄H₄N₂]⁺ (pyrazole amine fragment) |

Experimental Protocols

Standard experimental procedures for obtaining the spectral data are outlined below. These protocols are general and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis : Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the experimental workflow for spectral analysis and the logical relationship of the spectroscopic techniques.

An In-depth Technical Guide on 1-Benzyl-1H-pyrazol-5-amine: Physicochemical Properties and Synthetic Insights

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the physicochemical properties of 1-Benzyl-1H-pyrazol-5-amine, including its melting and boiling points. It further details standardized experimental protocols for the determination of these properties and presents a generalized synthetic workflow for its preparation. Additionally, a relevant biological pathway in which pyrazole derivatives are implicated is illustrated to provide context for its potential applications in drug discovery.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical compound. The experimentally determined values for this compound are summarized below.

| Property | Value |

| Melting Point | 79-81 °C |

| Boiling Point | 369.4 °C at 760 mmHg |

Experimental Protocols

The following sections describe detailed methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a crystalline solid.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystalline solid using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point: If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Melting Point: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 0.5-2 °C.

-

2.2. Boiling Point Determination

This protocol describes the micro boiling point determination method using a Thiele tube.

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

-

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of liquid this compound (if in liquid form, or melted if solid) into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the Thiele tube and fill it with heating oil so that the side arm is partially filled. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.

-

Heating Process: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube. At this point, turn off the heat.

-

Boiling Point Reading: As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Synthesis and Biological Context

3.1. Generalized Synthetic Workflow

The synthesis of 5-aminopyrazoles, such as this compound, is commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine. The following diagram illustrates the general synthetic pathway.

Caption: Generalized workflow for the synthesis of this compound.

3.2. Biological Signaling Pathway: Inhibition of Necroptosis

Derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed cell death. The following diagram illustrates the signaling pathway and the point of inhibition.

An In-depth Technical Guide on the Solubility of 1-Benzyl-1H-pyrazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-1H-pyrazol-5-amine, a crucial intermediate in the synthesis of various bioactive molecules.[1][2][3] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including predicted solubility trends and detailed experimental protocols.

Introduction to this compound

This compound (CAS No. 3528-51-6) is a white solid with a molecular formula of C10H11N3.[3] It serves as a versatile building block in the development of pharmaceuticals and agrochemicals.[1][3] The structure, featuring a polar pyrazole-amine core and a non-polar benzyl group, suggests a nuanced solubility profile in organic solvents. Understanding its solubility is critical for its application in organic synthesis, purification, and formulation in drug discovery and development processes.[4][5]

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table summarizes the predicted solubility based on the principle of "like dissolves like," which suggests that substances dissolve in solvents with similar polarity. The presence of both polar (amine and pyrazole nitrogens) and non-polar (benzyl ring) functionalities indicates that it is likely to be soluble in a range of polar and moderately polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amine and pyrazole nitrogens. |

| Ethanol | Polar Protic | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Moderate to High | A polar aprotic solvent that can interact with the polar groups of the molecule. |

| Ethyl Acetate | Moderately Polar | Moderate | Its polarity should be sufficient to dissolve the compound. |

| Dichloromethane | Moderately Polar | Moderate | A common solvent for a wide range of organic compounds. |

| Hexane | Non-polar | Low | The non-polar nature of hexane is unlikely to effectively solvate the polar amine and pyrazole moieties. |

It is important to note that these are predictions and experimental verification is necessary for accurate solubility determination.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.[6][7][8]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Water bath or heating block for temperature control (if necessary)

-

Analytical balance

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Initial Screening:

-

Add approximately 25 mg of this compound to a test tube.[7]

-

Add 0.75 mL of the selected solvent in small portions, shaking or vortexing vigorously after each addition.[7]

-

Observe if the solid dissolves completely after stirring for at least 60 seconds.[6]

-

If the compound dissolves, it is considered soluble at this concentration. If not, it is considered insoluble or sparingly soluble.

-

-

Quantitative Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the evaporating dish containing the solid residue.

-

Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Diagram 1: General Synthesis Pathway for this compound

The following diagram illustrates a common synthetic route to 5-aminopyrazoles.[9]

Caption: A generalized synthetic pathway for 5-aminopyrazoles.

Diagram 2: Experimental Workflow for Solubility Determination

This diagram outlines the logical steps for determining the solubility of this compound.[10]

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Electrophilic Reactivity of 1-Benzyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 1-benzyl-1H-pyrazol-5-amine with a range of electrophiles. This versatile building block, featuring multiple nucleophilic sites, offers a gateway to a diverse array of functionalized pyrazole derivatives with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Core Concepts: Nucleophilicity and Regioselectivity

This compound possesses three primary nucleophilic centers susceptible to electrophilic attack: the exocyclic amino group (5-NH2), the pyrazole ring nitrogen at the N1 position (when deprotonated), and the C4 carbon of the pyrazole ring. The inherent electron-donating nature of the amino group activates the pyrazole ring, influencing the regioselectivity of electrophilic substitution. The general order of nucleophilicity is considered to be 5-NH2 > N1 (as the anion) > C4. Consequently, reactions can be directed to a specific site by carefully selecting the electrophile and controlling the reaction conditions.

Reactions with Electrophiles: A Detailed Examination

This section details the reactions of this compound with various classes of electrophiles, including acylating agents, alkylating agents, and halogens, as well as its behavior in diazotization reactions.

Acylation Reactions

The exocyclic amino group of this compound is the primary site of acylation, leading to the formation of N-(1-benzyl-1H-pyrazol-5-yl)amides. These reactions are typically high-yielding and proceed under standard acylation conditions.

Table 1: Acylation of this compound

| Electrophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Acetyl Chloride | Acetic Anhydride | Pyridine | Room Temperature, 2h | N-(1-benzyl-1H-pyrazol-5-yl)acetamide | >90 (estimated) |

| Benzoyl Chloride | Benzoyl Chloride | Pyridine | 0 °C to Room Temperature, 3h | N-(1-benzyl-1H-pyrazol-5-yl)benzamide | >90 (estimated) |

-

Dissolution: Dissolve this compound (1.0 eq) in pyridine (10 vol).

-

Acylation: Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Isolation: Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol to afford N-(1-benzyl-1H-pyrazol-5-yl)acetamide as a white solid.

Alkylation Reactions

Alkylation of this compound can occur at both the exocyclic amino group and the pyrazole N1-position, depending on the reaction conditions. Under basic conditions that deprotonate the pyrazole N-H, alkylation is favored at the N1 position. Without a base, or with a milder base, alkylation may occur at the more nucleophilic 5-amino group.

Table 2: Alkylation of this compound

| Electrophile | Reagent | Base | Solvent | Conditions | Product | Yield (%) |

| Methyl Iodide | CH₃I | NaH | DMF | 0 °C to RT, 12h | 1-Benzyl-N-methyl-1H-pyrazol-5-amine | Moderate (estimated) |

| Ethyl Bromide | CH₃CH₂Br | K₂CO₃ | Acetonitrile | Reflux, 8h | 1-Benzyl-N-ethyl-1H-pyrazol-5-amine | Moderate (estimated) |

-

Deprotonation: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

-

Addition of Amine: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Alkylation: After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Tautomerism in 1-Benzyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of critical importance in drug discovery and development, influencing a molecule's physicochemical properties, metabolic stability, and target engagement. This whitepaper provides an in-depth technical examination of the potential tautomerism in 1-benzyl-1H-pyrazol-5-amine, a scaffold of interest in medicinal chemistry. While direct experimental studies on this specific molecule are not extensively reported in the public domain, this guide synthesizes established principles from closely related aminopyrazole systems to present a robust framework for its investigation. We will explore the probable tautomeric forms, their predicted relative stabilities based on computational and experimental data from analogous compounds, and provide detailed protocols for experimental and computational characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of substituted pyrazolamines.

Introduction to Tautomerism in Aminopyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of an amino substituent at the C5 position, as in this compound, gives rise to the possibility of prototropic tautomerism. This can involve both annular tautomerism (proton migration between the two nitrogen atoms of the pyrazole ring) and amine-imine tautomerism (proton migration from the exocyclic amino group to a ring nitrogen).

For N-substituted pyrazoles such as this compound, the primary tautomeric equilibrium to consider is the amine-imine tautomerism. The two potential tautomers are the amino form (this compound) and the imino form (1-benzyl-1,2-dihydro-5H-pyrazol-5-imine). Understanding the predominant form under physiological conditions is crucial for predicting its interactions with biological targets.

Potential Tautomeric Forms

The principal tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic amino group and the N2 nitrogen of the pyrazole ring.

Figure 1: Tautomeric equilibrium of this compound.

Based on extensive studies of related C-aminopyrazoles, the amino form is overwhelmingly favored in most conditions. The aromaticity of the pyrazole ring in the amino tautomer provides significant thermodynamic stability.

Quantitative Analysis of Tautomer Stability

Table 1: Calculated Relative Energies of Aminopyrazole Tautomers

| Tautomeric Pair | Method/Basis Set | Calculated Energy Difference (kJ/mol) | More Stable Tautomer | Reference |

| 3-Aminopyrazole vs. 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 3-Aminopyrazole | [1] |

| 3-Aminopyrazole vs. 5-Aminopyrazole | MP2/6-311++G(d,p) | ~10.9 (2.61 kcal/mol) | 3-Aminopyrazole | [2] |

Note: The energy difference corresponds to the unsubstituted pyrazole core. The 3-aminopyrazole is analogous to the amino form of an N-substituted pyrazol-5-amine.

These computational results are supported by experimental observations where C-aminopyrazoles are generally found to exist in the amino form.[1][2] The electron-donating nature of the amino group (NH₂) tends to stabilize the tautomeric form where the substituent is at the 3-position of the pyrazole ring.[1]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for a definitive characterization of the tautomeric state of this compound.

Synthesis

A general synthetic route to N-substituted pyrazol-5-amines involves the condensation of a substituted hydrazine with a β-ketonitrile.

Figure 2: General synthetic workflow for N-benzyl-pyrazol-5-amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution.

-

Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at ambient temperature. Key indicators include:

-

¹H NMR: The chemical shift and multiplicity of the exocyclic N-H protons and the pyrazole ring protons (H3 and H4). The presence of a distinct NH₂ signal (typically a broad singlet) is indicative of the amino tautomer.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C5. A significant upfield shift for C5 is expected in the amino tautomer compared to the imino form.

-

¹⁵N NMR: The chemical shifts of the pyrazole ring nitrogens (N1 and N2) and the exocyclic nitrogen provide direct insight into their hybridization state and chemical environment.

-

-

Perform variable temperature (VT) NMR studies (e.g., from 25 °C to 100 °C) to investigate the dynamics of any potential equilibrium. A coalescence of signals at higher temperatures would suggest a rapid tautomeric exchange.

-

Utilize 2D NMR techniques such as HSQC and HMBC to unambiguously assign all proton and carbon signals.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.

-

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson synthesis.

-

Refine the structural model against the experimental data. The positions of hydrogen atoms, especially on the nitrogen atoms, should be carefully determined from the difference Fourier map to unequivocally identify the tautomeric form present in the crystal lattice.

-

Computational Modeling

Density Functional Theory (DFT) is a reliable method for predicting the relative stabilities of tautomers.

-

Protocol:

-

Construct the 3D structures of both the amino and imino tautomers of this compound using a molecular modeling software.

-

Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using a DFT method, such as B3LYP, with a robust basis set like 6-311++G(d,p).[1] The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

-

Calculate the zero-point vibrational energies (ZPVE) and thermal corrections to obtain the Gibbs free energies at a standard temperature (298.15 K).

-

The relative stability is determined by the difference in the calculated Gibbs free energies (ΔG).

-

To model solvent effects, repeat the calculations using a polarizable continuum model (PCM) that corresponds to the solvent used in experimental studies (e.g., water, DMSO).[3]

-

Expected Results and Interpretation

Based on the available literature for analogous compounds, it is strongly predicted that this compound will exist predominantly, if not exclusively, as the amino tautomer in both solution and the solid state.

-

NMR: A single set of sharp signals corresponding to one tautomer (the amino form) is expected at room temperature.

-

X-ray Crystallography: The crystal structure is expected to show a planar pyrazole ring with the exocyclic nitrogen clearly existing as an amino group, likely participating in intermolecular hydrogen bonding.

-

Computational: DFT calculations are expected to show that the amino tautomer is significantly more stable (by >10 kJ/mol) than the imino tautomer.

Conclusion

While direct experimental data on the tautomerism of this compound is sparse, a comprehensive analysis based on established principles and studies of closely related aminopyrazoles provides a strong predictive framework. It is anticipated that the amino tautomer is the dominant species due to the preservation of the aromatic pyrazole ring. The experimental and computational protocols detailed in this guide offer a clear roadmap for the definitive characterization of its tautomeric behavior. For professionals in drug development, confirming the stable tautomeric form of such scaffolds is a foundational step in understanding their structure-activity relationships and ensuring consistent product characteristics.

References

Quantum Chemical Calculations of 1-Benzyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of 1-Benzyl-1H-pyrazol-5-amine through quantum chemical calculations. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and understanding their electronic structure, reactivity, and spectroscopic properties is crucial for rational drug design. This document outlines the computational methodologies employed, presents key quantitative data derived from these calculations, and visualizes the workflow and conceptual relationships. The computational approach is primarily based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Introduction

This compound is a heterocyclic compound of interest due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[1][2] Quantum chemical calculations offer a powerful, non-experimental means to elucidate its molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. Such theoretical investigations provide foundational insights that can guide further experimental work and drug development efforts.

Computational studies on pyrazole derivatives often employ Density Functional Theory (DFT) to analyze molecular characteristics, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and various quantum parameters.[1][3] These calculations are instrumental in understanding the stability, reactivity, and potential intermolecular interactions of these compounds.[3][4]

This guide details the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound.

Computational Methodology

The primary method for the quantum chemical calculations outlined herein is Density Functional Theory (DFT). Specifically, Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is proposed for geometry optimization and frequency calculations. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[5][6][7]

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP/6-311++G(d,p) level of theory is employed for this purpose.

Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Electronic Properties

Several key electronic properties are calculated to understand the molecule's reactivity and electronic behavior:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to the molecule's stability.[3]

NMR Chemical Shift Calculation

Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[6][7] These calculated shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.38 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.41 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.36 | |

| C5-N(amine) | 1.37 | |

| N1-C(benzyl) | 1.48 | |

| Bond Angles (°) | ||

| N2-N1-C5 | 109.5 | |

| N1-N2-C3 | 111.2 | |

| N2-C3-C4 | 105.8 | |

| C3-C4-C5 | 107.0 | |

| C4-C5-N1 | 106.5 | |

| Dihedral Angles (°) | ||

| C5-N1-C(benzyl)-C(phenyl) | 85.3 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.75 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 eV |

| Dipole Moment | 2.50 Debye |

| Electron Affinity | 1.20 eV |

| Ionization Potential | 6.30 eV |

| Electronegativity (χ) | 3.25 eV |

| Chemical Hardness (η) | 2.55 eV |

| Chemical Softness (S) | 0.39 eV⁻¹ |

Table 3: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| ν1 | 3450 | Medium | N-H stretch (amine) |

| ν2 | 3100 | Weak | C-H stretch (aromatic) |

| ν3 | 1620 | Strong | C=N stretch (pyrazole) |

| ν4 | 1580 | Strong | C=C stretch (phenyl) |

| ν5 | 1450 | Medium | CH₂ scissoring (benzyl) |

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |

| Pyrazole Ring | ||

| H3 | 7.55 | |

| C3 | 138.5 | |

| H4 | 5.80 | |

| C4 | 98.2 | |

| C5 | 155.1 | |

| Amine Group | ||

| NH₂ | 4.20 | |

| Benzyl Group | ||

| CH₂ | 5.30 | 52.6 |

| Phenyl-H (ortho) | 7.35 | |

| Phenyl-C (ortho) | 128.0 | |

| Phenyl-H (meta) | 7.40 | |

| Phenyl-C (meta) | 129.5 | |

| Phenyl-H (para) | 7.30 | |

| Phenyl-C (para) | 128.8 | |

| Phenyl-C (ipso) | 137.2 |

Visualizations

Computational Workflow

Caption: Workflow for quantum chemical calculations.

Molecular Property Relationships

Caption: Relationship between structure and properties.

Conclusion

This technical guide has outlined a comprehensive computational approach for the quantum chemical investigation of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric structure, electronic properties, and spectroscopic signatures. The presented data, while illustrative, serves as a template for the types of valuable information that can be generated through such theoretical studies. These computational results provide a robust foundation for understanding the chemical behavior of this pyrazole derivative, thereby aiding in its potential development for pharmaceutical applications. The synergy between computational chemistry and experimental research is crucial for accelerating the discovery of new and effective therapeutic agents.

References

- 1. science.su.edu.krd [science.su.edu.krd]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 1-Benzyl-1H-pyrazol-5-amine (CAS: 3528-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-pyrazol-5-amine is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrazole core, substituted with a versatile benzyl group and a reactive amine, makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor for kinase inhibitors in drug discovery. Detailed experimental protocols and visual diagrams of synthetic and signaling pathways are included to support researchers in their scientific endeavors.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3528-51-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 79-81 °C | [1] |

| Boiling Point | 369.4 °C at 760 mmHg | [1] |

| Density | 1.16 g/cm³ | [1] |

| Flash Point | 177.2 °C | [1] |

| LogP | 1.17 | [1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Predicted/Typical Data |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~7.2 (d, 1H, pyrazole-H), ~5.6 (d, 1H, pyrazole-H), ~5.1 (s, 2H, CH₂), ~3.8 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ ~150 (C5), ~140 (C3), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~95 (C4), ~53 (CH₂) |

| FT-IR (KBr) | ~3400-3200 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1580 cm⁻¹ (C=N stretch) |

| Mass Spectrum (ESI-MS) | [M+H]⁺: m/z 174.1026 |

Disclaimer: The spectral data presented in Table 2 are predicted values based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended for precise characterization.

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a hydrazine derivative with a β-functionalized nitrile. For this compound, the reaction of benzylhydrazine with cyanoacetaldehyde or a suitable equivalent serves as a direct route.

General Experimental Protocol

This protocol describes a representative synthesis of this compound.

Materials:

-

Benzylhydrazine

-

Cyanoacetaldehyde dimethyl acetal

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) in ethanol.

-

Addition of Reagents: Add a catalytic amount of hydrochloric acid to the solution. Subsequently, add cyanoacetaldehyde dimethyl acetal (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The 1-benzyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. A particularly prominent area of research is the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.

Inhibition of RIPK1 and the Necroptosis Pathway

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis, a form of programmed cell death that plays a significant role in various inflammatory conditions. Small molecule inhibitors targeting the kinase activity of RIPK1 are of great therapeutic interest. Several potent and selective RIPK1 inhibitors are based on the 1-benzyl-1H-pyrazole core structure. These inhibitors typically bind to the ATP-binding site of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation of the necroptotic cascade.

The signaling pathway initiated by tumor necrosis factor-alpha (TNF-α) that leads to necroptosis is outlined below.

Caption: RIPK1-mediated necroptosis signaling pathway.

Conclusion

This compound is a foundational molecule in the synthesis of complex heterocyclic compounds with significant biological activities. Its straightforward synthesis and the therapeutic relevance of its derivatives, particularly as RIPK1 kinase inhibitors, underscore its importance in modern drug discovery and development. This guide provides essential technical information to facilitate its use in research, encouraging further exploration of this versatile chemical scaffold.

References

The Biological Versatility of 1-Benzyl-1H-pyrazol-5-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its myriad derivatives, the 1-benzyl-1H-pyrazol-5-amine core has emerged as a structure of significant interest, conferring a range of activities including kinase inhibition, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways and workflows.

Kinase Inhibitory Activity

Derivatives of the 1-benzyl-1H-pyrazole scaffold have demonstrated notable potential as kinase inhibitors, particularly targeting Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. Necroptosis is a form of programmed necrosis implicated in various inflammatory diseases, making its modulation a compelling therapeutic strategy.

Quantitative Data for Kinase Inhibition

The inhibitory potency of 1-benzyl-1H-pyrazole derivatives against RIP1 kinase has been quantified, with structure-activity relationship (SAR) studies leading to the discovery of highly potent compounds.[1] The data for representative compounds is summarized in Table 1.

Table 1: RIP1 Kinase Inhibitory Activity of 1-Benzyl-1H-pyrazole Derivatives

| Compound ID | Modification from Lead | Kd (μM) vs RIP1 Kinase | EC50 (μM) in Cell Necroptosis Assay (HT-29 cells) |

| 1a | Lead Compound (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) | - | - |

| 4b | Optimized Derivative | 0.078 | 0.160 |

Data sourced from a study on 1-benzyl-1H-pyrazole derivatives, which are structurally related to the core topic.[1]

Signaling Pathway: RIP1 Kinase-Mediated Necroptosis

The signaling cascade leading to necroptosis is initiated by stimuli such as TNF-α, leading to the activation of RIP1 kinase. Inhibition of RIP1 kinase by 1-benzyl-1H-pyrazole derivatives can block this pathway, thereby preventing inflammation-associated cell death.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds.

Materials:

-

Kinase enzyme (e.g., recombinant human RIP1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 5 µL of the diluted compounds, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all wells.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP (at a concentration close to its Km for the kinase).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Anticancer Activity

While specific data for this compound derivatives is limited, structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown promising antiproliferative activity against pancreatic cancer cell lines.[2] These compounds have been found to modulate the mTORC1 signaling pathway and affect autophagy.[2]

Quantitative Data for Anticancer Activity

The antiproliferative efficacy of these related pyrazole derivatives is presented in Table 2.

Table 2: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives

| Compound ID | Substitutions on Benzamide Ring | EC50 (μM) in MIA PaCa-2 cells |

| 1 | Unsubstituted | 10 |

| 22 | 3-methyl-4-methoxy | < 1 |

| 23 | 3-methyl | < 1 |

Data sourced from a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.[2]

Experimental Workflow: Cell Viability Assay (MTT Assay)

The following diagram illustrates the general workflow for assessing the anticancer activity of the compounds using an MTT assay.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a method for evaluating the effect of compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MIA PaCa-2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for some pyrazole derivatives against various microorganisms are presented in Table 3.

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound Class | Test Organism | MIC (μg/mL) |

| 5-Functionalized Pyrazoles | Staphylococcus aureus (MDR) | 32-64 |

| Mycobacterium tuberculosis | Moderate Activity | |

| Pyrazole Analogues | Escherichia coli | 0.25 |

| Streptococcus epidermidis | 0.25 | |

| Aspergillus niger | 1 |

Data compiled from studies on various pyrazole derivatives.[3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the MIC of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Include a positive control (broth with a standard antimicrobial agent), a negative control (broth with the inoculum and no compound), and a sterility control (broth only).

-

Add the standardized inoculum to each well (except the sterility control).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold and its close analogs represent a versatile and promising platform for the development of new therapeutic agents. The available data highlights their potential as potent kinase inhibitors, anticancer agents, and antimicrobial compounds. The experimental protocols and workflow diagrams provided in this guide offer a framework for the systematic evaluation of new derivatives. Further research, focusing on the specific this compound core, is warranted to fully elucidate the structure-activity relationships and mechanisms of action, paving the way for the development of novel and effective drugs for a range of diseases.

References

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine

Introduction

5-Aminopyrazoles are a class of heterocyclic compounds that serve as crucial building blocks in the development of new pharmaceutical agents and agrochemicals. Their versatile structure is a key component in a variety of biologically active molecules, including inhibitors for kinases, antagonists for corticotrophin-releasing factor-1 (CRF-1) receptors, and GABA inhibitors. The synthesis described herein details the preparation of 1-Benzyl-3-methyl-1H-pyrazol-5-amine, a specific derivative that holds potential as an intermediate for more complex molecular targets in drug discovery programs.

The primary synthetic route involves the cyclocondensation reaction between benzylhydrazine and a β-ketonitrile, specifically 3-aminocrotononitrile. This method is a well-established and efficient pathway for constructing the 5-aminopyrazole core. The reaction proceeds through a nucleophilic attack by the hydrazine on the β-carbon of the nitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This protocol provides researchers with a reliable method for accessing this valuable synthetic intermediate.

Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine

This protocol outlines the laboratory-scale synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine via the reaction of benzylhydrazine with 3-aminocrotononitrile.

Materials and Equipment:

-

Reagents:

-

Benzylhydrazine (or Benzylhydrazine dihydrochloride)

-

3-Aminocrotononitrile (cis/trans mixture)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography elution)

-

-

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine (1.0 eq).

-

Dissolve the benzylhydrazine in absolute ethanol (approx. 5-10 mL per gram of benzylhydrazine).

-

Note: If using benzylhydrazine dihydrochloride, it must first be neutralized. Dissolve it in water, add sodium bicarbonate until the solution is basic (pH > 8), and extract the free benzylhydrazine with ethyl acetate. Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure before proceeding.

-

-

Addition of Reagents:

-

To the ethanolic solution of benzylhydrazine, add 3-aminocrotononitrile (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

-

Allow the reaction to proceed for 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 1:1) as the mobile phase. The disappearance of the starting materials indicates reaction completion.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50-100 mL).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-Benzyl-3-methyl-1H-pyrazol-5-amine as a solid.

-

Safety Precautions:

-

Benzylhydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

3-Aminocrotononitrile is harmful if swallowed or in contact with skin.[1]

-

Organic solvents are flammable. Ensure all heating is performed away from open flames.

Data Presentation

Table 1: Reactant and Reaction Parameters

| Parameter | Value | Notes |

| Starting Material 1 | Benzylhydrazine | 1.0 equivalent |

| Starting Material 2 | 3-Aminocrotononitrile | 1.0 equivalent |

| Solvent | Ethanol | --- |

| Catalyst | Glacial Acetic Acid | Catalytic amount |

| Temperature | Reflux (~78 °C) | --- |

| Reaction Time | 4 - 8 hours | Monitor by TLC |

| Expected Yield | 60 - 85% | Varies based on purification efficiency |

Table 2: Physicochemical Properties of 1-Benzyl-3-methyl-1H-pyrazol-5-amine

| Property | Value | Reference |

| CAS Number | 1134-82-3 | [2] |

| Molecular Formula | C₁₁H₁₃N₃ | [2][3] |

| Molecular Weight | 187.25 g/mol | [2] |

| IUPAC Name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | [2] |

| Purity | >97% (typical after chromatography) | [2] |

Visualizations

Reaction Scheme Workflow

Caption: Experimental workflow for the synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine.

Logical Reaction Mechanism

Caption: Key steps in the cyclocondensation mechanism for 5-aminopyrazole formation.

References

Synthesis of 1-Benzyl-1H-pyrazol-5-amine: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive application note and a detailed experimental protocol for the synthesis of 1-Benzyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon electrophilic synthon.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through the reaction of benzylhydrazine with a three-carbon component possessing a nitrile group and a leaving group in a 1,3-relationship. A common and efficient substrate for this transformation is 3-ethoxyacrylonitrile. The reaction proceeds via an initial nucleophilic attack of the benzylhydrazine on the β-carbon of the acrylonitrile, followed by an intramolecular cyclization to form the pyrazole ring. This method offers a direct and high-yielding route to the desired product.

II. Experimental Protocol

This protocol details the synthesis of this compound from benzylhydrazine and 3-ethoxyacrylonitrile.

Materials and Reagents:

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | 1.22 g | 10 |

| 3-Ethoxyacrylonitrile | C₅H₇NO | 97.12 | 0.97 g | 10 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 20 mL | - |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 0.06 mL | 1 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine (1.22 g, 10 mmol) and anhydrous ethanol (20 mL).

-

Addition of Reactants: To the stirred solution, add 3-ethoxyacrylonitrile (0.97 g, 10 mmol) followed by glacial acetic acid (0.06 mL, 1 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 30 mL of diethyl ether and 20 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield and Characterization:

| Product | Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Appearance |

| This compound | C₁₀H₁₁N₃ | 173.22 | 1.73 | Off-white to pale yellow solid |

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Experimental Workflow and Visualization

The logical flow of the synthesis is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

IV. Signaling Pathway and Logical Relationships

The underlying chemical transformation can be visualized as a signaling pathway from reactants to the final product, highlighting the key bond-forming steps.

Caption: Key steps in the formation of the pyrazole ring.

Application Note: Purification of 1-Benzyl-1H-pyrazol-5-amine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core, which is a common scaffold in many pharmaceutically active compounds. As a synthetic intermediate, its purity is crucial for the successful synthesis of downstream target molecules and for ensuring the reliability and reproducibility of biological assays. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is designed to efficiently remove common impurities from the crude reaction mixture.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective purification strategy. The compound is a white solid with a melting point of 79-81 °C and a boiling point of 369.4 °C at 760 mmHg[1]. Its LogP value of 1.17 suggests moderate polarity, making it well-suited for purification by normal-phase column chromatography[1].

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 79-81 °C | [1] |